N-[4-[C-methyl-N-[(2-phenylcyclopropanecarbonyl)amino]carbonimidoyl]phenyl]furan-2-carboxamide
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Overview
Description
ST 161 is a small molecule drug developed by SIGA Technologies, Inc. It is primarily known for its potential therapeutic application in treating Lassa Fever, a viral hemorrhagic fever caused by the Lassa virus. The compound targets the Lassa virus glycoprotein, inhibiting its function and thereby preventing the virus from entering host cells .
Preparation Methods
The synthetic routes and reaction conditions for ST 161 involve multiple steps, starting from basic organic compounds. The preparation typically includes:
Synthesis of the Core Structure: The core structure of ST 161 is synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications.
Purification: The synthesized compound is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity.
Industrial Production: On an industrial scale, the production of ST 161 involves large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized for temperature, pressure, and solvent use to maximize yield and minimize impurities.
Chemical Reactions Analysis
ST 161 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ST 161 into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ST 161 molecule, altering its chemical properties.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
ST 161 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the inhibition of viral glycoproteins and the development of antiviral drugs.
Biology: Researchers use ST 161 to investigate the mechanisms of viral entry and replication in host cells.
Medicine: The compound is being explored for its potential to treat Lassa Fever and other viral infections.
Industry: ST 161’s synthesis and production methods are studied to improve industrial processes for drug manufacturing.
Mechanism of Action
ST 161 exerts its effects by targeting the Lassa virus glycoprotein. The compound binds to the glycoprotein, inhibiting its function and preventing the virus from entering host cells. This inhibition disrupts the viral life cycle, reducing viral replication and spread within the host .
Comparison with Similar Compounds
ST 161 is unique in its specific targeting of the Lassa virus glycoprotein. Similar compounds include:
Ribavirin: An antiviral drug used to treat various viral infections, including Lassa Fever. Unlike ST 161, Ribavirin has a broader spectrum of activity but also more side effects.
Favipiravir: Another antiviral drug with activity against a range of RNA viruses. It works by inhibiting viral RNA polymerase, whereas ST 161 targets the viral glycoprotein.
Remdesivir: Known for its use in treating COVID-19, Remdesivir inhibits viral RNA polymerase. It has a different mechanism of action compared to ST 161 but is also used to treat viral infections.
ST 161 stands out due to its specific mechanism of action and potential for treating Lassa Fever with fewer side effects compared to broader-spectrum antivirals .
Properties
Molecular Formula |
C23H21N3O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[4-[C-methyl-N-[(2-phenylcyclopropanecarbonyl)amino]carbonimidoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H21N3O3/c1-15(25-26-22(27)20-14-19(20)17-6-3-2-4-7-17)16-9-11-18(12-10-16)24-23(28)21-8-5-13-29-21/h2-13,19-20H,14H2,1H3,(H,24,28)(H,26,27) |
InChI Key |
YITHUUVXKHPYLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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